molecular formula C7H13N3 B13620457 2-(1-Ethyl-5-imidazolyl)ethanamine

2-(1-Ethyl-5-imidazolyl)ethanamine

Cat. No.: B13620457
M. Wt: 139.20 g/mol
InChI Key: HYPFUJPUZWUNAJ-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine, can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.

    Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.

    Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Histamine: A naturally occurring imidazole derivative involved in immune responses.

    Metronidazole: An antibiotic and antiprotozoal medication.

    Clotrimazole: An antifungal medication.

    Omeprazole: A proton pump inhibitor used to treat acid reflux.

Uniqueness

2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position of the imidazole ring differentiates it from other imidazole derivatives, leading to unique reactivity and applications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(3-ethylimidazol-4-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4,8H2,1H3

InChI Key

HYPFUJPUZWUNAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CCN

Origin of Product

United States

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